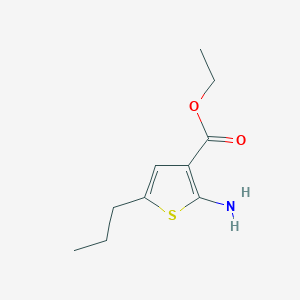

Ethyl 2-amino-5-propylthiophene-3-carboxylate

Descripción

The exact mass of the compound Ethyl 2-amino-5-propylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-amino-5-propylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-5-propylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-amino-5-propylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-5-7-6-8(9(11)14-7)10(12)13-4-2/h6H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJHERAEYXQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392133 | |

| Record name | ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76575-31-0 | |

| Record name | ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 2-amino-5-propylthiophene-3-carboxylate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-propylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and even antiviral properties.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of ethyl 2-amino-5-propylthiophene-3-carboxylate, offering insights for its application in research and development.

Molecular Structure and Properties

The fundamental structure of ethyl 2-amino-5-propylthiophene-3-carboxylate consists of a central thiophene ring substituted at the 2, 3, and 5 positions. An amino group at the C2 position and an ethyl carboxylate group at the C3 position are characteristic features of this class of compounds. The C5 position is occupied by a propyl group, which influences the molecule's lipophilicity and steric profile.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76575-31-0 | |

| Molecular Formula | C10H15NO2S | |

| Molecular Weight | 213.3 g/mol |

Synthesis via the Gewald Reaction

The most prominent and efficient method for the synthesis of ethyl 2-amino-5-propylthiophene-3-carboxylate is the Gewald reaction.[2][3] This one-pot, multicomponent reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4] For the synthesis of the title compound, pentanal would serve as the appropriate aldehyde precursor.

Reaction Scheme

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-amino-5-propylthiophene-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular framework of organic compounds. This guide offers a deep dive into the ¹H and ¹³C NMR spectral features of Ethyl 2-amino-5-propylthiophene-3-carboxylate, a substituted aminothiophene derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that intertwines theoretical principles with practical, field-tested insights, empowering researchers to interpret and leverage this critical analytical data with confidence.

Molecular Structure and its Influence on NMR Spectra

The molecular architecture of Ethyl 2-amino-5-propylthiophene-3-carboxylate dictates its unique spectral fingerprint. The thiophene ring, an electron-rich aromatic heterocycle, forms the core of the molecule. It is substituted with four distinct groups: an amino group (-NH₂) at position 2, an ethyl carboxylate group (-COOCH₂CH₃) at position 3, and a propyl group (-CH₂CH₂CH₃) at position 5. The electronic effects of these substituents—the electron-donating nature of the amino group and the alkyl groups, and the electron-withdrawing character of the carboxylate group—create a distinct electronic environment for each proton and carbon atom, leading to a well-resolved and informative NMR spectrum.

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Detailed Peak Assignments and Interpretations

The predicted ¹³C NMR chemical shifts are presented in the table below. These estimations are derived from the analysis of similar thiophene derivatives and established substituent effects on carbon chemical shifts. [1]

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| -C =O (Ester) | ~165 - 170 | The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum. |

| Thiophene C-2 | ~155 - 160 | This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift. |

| Thiophene C-5 | ~140 - 145 | The carbon bearing the propyl group is also deshielded due to its position on the aromatic ring. |

| Thiophene C-4 | ~120 - 125 | This protonated carbon of the thiophene ring appears in the aromatic region. |

| Thiophene C-3 | ~105 - 110 | This carbon is attached to the electron-withdrawing carboxylate group, but its chemical shift is also influenced by the adjacent amino group, resulting in a relatively upfield position for a substituted aromatic carbon. |

| -O-C H₂-CH₃ | ~60 - 65 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| -C H₂-CH₂-CH₃ (α-CH₂) | ~30 - 35 | The carbon of the propyl group directly attached to the thiophene ring. |

| -CH₂-C H₂-CH₃ (β-CH₂) | ~22 - 27 | The central carbon of the propyl group. |

| -O-CH₂-C H₃ | ~14 - 15 | The terminal methyl carbon of the ethyl ester appears in the typical aliphatic region. |

| -CH₂-CH₂-C H₃ (γ-CH₃) | ~13 - 14 | The terminal methyl carbon of the propyl group is the most shielded aliphatic carbon. |

Trustworthiness and Self-Validating Systems in NMR

The reliability of NMR data hinges on a self-validating system of checks and balances.

-

Consistency between ¹H and ¹³C Data: The number of proton and carbon signals should be consistent with the proposed molecular structure.

-

2D NMR Spectroscopy: For unambiguous assignments, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

-

COSY: Confirms proton-proton couplings within the ethyl and propyl groups.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents to the thiophene ring.

-

Caption: The role of 2D NMR in structural validation.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Ethyl 2-amino-5-propylthiophene-3-carboxylate. By combining detailed peak assignments with robust experimental protocols and an emphasis on data validation, researchers can confidently utilize NMR spectroscopy for the structural characterization of this and related heterocyclic compounds. As synthetic methodologies evolve and the demand for novel functional molecules increases, the principles outlined herein will continue to be a cornerstone of chemical analysis in both academic and industrial research settings. The application of advanced NMR techniques, such as solid-state NMR for material characterization and hyphenated techniques like LC-NMR for mixture analysis, will undoubtedly provide even deeper insights into the properties and applications of these versatile molecules.

References

-

Akkurt, M., et al. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. Available at: [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and even antiviral properties.[1][2] Ethyl 2-amino-5-propylthiophene-3-carboxylate, in particular, serves as a valuable intermediate for the synthesis of more complex heterocyclic systems and combinatorial libraries for drug discovery.[3] This document provides a detailed guide to the synthesis of this compound via the highly efficient and versatile Gewald reaction.

The Gewald reaction, a one-pot, multi-component condensation, is a well-established method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] It involves the reaction of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4] This application note will delve into the mechanistic underpinnings of this reaction, provide a field-proven protocol, and offer insights into process optimization and troubleshooting.

Chemical Principles: The Gewald Reaction

The synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate proceeds via the Gewald three-component reaction. The starting materials for this specific synthesis are pentan-2-one (to provide the 5-propyl group and the adjacent methyl group), ethyl cyanoacetate (the source of the amino and carboxylate groups), and elemental sulfur. A basic catalyst, typically a secondary amine like morpholine or diethylamine, is crucial for the reaction to proceed.[6][7]

The reaction mechanism is generally understood to initiate with a Knoevenagel condensation between the pentan-2-one and ethyl cyanoacetate, catalyzed by the base.[1][8] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile.[8][9] The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system.[10]

Key Reaction Steps:

-

Knoevenagel Condensation: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a carbanion. This carbanion then attacks the carbonyl carbon of pentan-2-one. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The base also facilitates the formation of a reactive sulfur species which then adds to the β-carbon of the unsaturated nitrile.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the thiophene ring. A final tautomerization results in the aromatic 2-aminothiophene product.

Experimental Protocol

This protocol details a reliable method for the synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Pentan-2-one | Reagent Grade, ≥99% |

| Ethyl cyanoacetate | Reagent Grade, ≥98% |

| Sulfur (elemental) | Powder, ≥99.5% |

| Morpholine | Reagent Grade, ≥99% |

| Methanol | Anhydrous, ≥99.8% |

| Ethanol | Reagent Grade, for recrystallization |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Condenser | |

| Heating mantle/oil bath | |

| Buchner funnel and filter paper | |

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine pentan-2-one (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).[6]

-

Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes at a temperature of 35-40 °C.[6]

-

Reaction: Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[6]

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.[6] For higher purity, the product can be recrystallized from ethanol.[6]

Process Visualization

The following diagram illustrates the workflow for the synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate.

Caption: Workflow for the synthesis of the target compound.

Reaction Mechanism Visualization

The following diagram outlines the key steps in the Gewald reaction mechanism.

Caption: Simplified mechanism of the Gewald reaction.

Expected Results and Characterization

The described protocol typically affords the target compound in good to excellent yields, often in the range of 70-85% after recrystallization.[6] The product, Ethyl 2-amino-5-propylthiophene-3-carboxylate, should be a crystalline solid.

For structural verification and purity assessment, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

IR (Infrared) Spectroscopy: To detect the characteristic functional groups, such as the amino (N-H) and ester (C=O) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the synthesized compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |

| Loss of product during work-up. | Use minimal amounts of cold solvent for washing. Optimize recrystallization conditions. | |

| Impure Product | Presence of unreacted starting materials. | Ensure accurate stoichiometry. Improve washing and recrystallization steps. |

| Formation of side products. | Control the rate of catalyst addition and maintain a stable reaction temperature. | |

| Reaction does not start | Inactive catalyst. | Use fresh, high-purity morpholine. |

| Low quality reagents. | Use anhydrous solvents and pure starting materials. |

Conclusion

The Gewald reaction provides a straightforward and efficient route to Ethyl 2-amino-5-propylthiophene-3-carboxylate, a key building block in the synthesis of novel therapeutic agents. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of 2-aminothiophene derivatives by modifying the starting ketone and α-cyanoester. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of a pure product.

References

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293. [Link]

-

Prokopov, A. I., et al. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 54(5), 496-505. [Link]

-

Shafiee, A., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Chinese Chemical Society, 55(3), 672-676. [Link]

-

Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. [Link]

-

Reddy, T. S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(3), 163-169. [Link]

-

Zeng, B. B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. [Link]

-

Al-Omran, F., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 819-840. [Link]

-

Ghattas, M. H., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Ghattas, M. H., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-2-Puterov%C3%A1-S%C3%BDkora/2d8a6e8f4e6a8e1b1b9e8e4c7e0c0e5a3e1b1b1b]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-2-Puterov%C3%A1-S%C3%BDkora/2d8a6e8f4e6a8e1b1b9e8e4c7e0c0e5a3e1b1b1b)

-

Luna, H., et al. (2011). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Wikipedia. (2023). Gewald reaction. [Link]

-

Ghattas, M. H., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Ghosh, A., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 751-755. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocol: Synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate via the Gewald Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate, a valuable heterocyclic building block, utilizing the robust and efficient Gewald three-component reaction. We delve into the underlying mechanism, offer a detailed and validated experimental protocol, and provide expert insights into process optimization and troubleshooting. The aim is to equip researchers with the knowledge to reliably execute this synthesis and adapt it for the creation of diverse 2-aminothiophene derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3]

Scientific Foundation: The Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1961, is a powerful one-pot, multicomponent synthesis of polysubstituted 2-aminothiophenes.[4][5] Its enduring utility stems from the use of readily available starting materials—a carbonyl compound (aldehyde or ketone), an α-cyanoester or other active methylene nitrile, and elemental sulfur—catalyzed by a base.[6][7] The resulting 2-aminothiophene architecture is a privileged scaffold found in numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antipsychotics, making the Gewald reaction a cornerstone of modern drug discovery.[1][3]

Reaction Mechanism

The synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate proceeds via a well-elucidated cascade of reactions. Understanding this mechanism is paramount for rational optimization and troubleshooting. The process can be dissected into three primary stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (pentanal) and the active methylene compound (ethyl cyanoacetate).[6][8] The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the ethyl cyanoacetate to form a nucleophilic carbanion.[1][9] This carbanion then attacks the electrophilic carbonyl carbon of pentanal, and subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-propylacrylate.[6]

-

Michael Addition of Sulfur: The α,β-unsaturated intermediate undergoes a Michael-type addition of sulfur. The precise mechanism of elemental sulfur's addition is complex, but it is understood to involve the formation of a sulfur-adduct at the β-position.[8][10] The base catalyst can activate the elemental sulfur, facilitating its nucleophilic attack.[9]

-

Intramolecular Cyclization & Tautomerization: The final and thermodynamically favorable step involves the intramolecular attack of the sulfur anion onto the nitrile group, forming a five-membered iminothiophene ring.[1][8] This intermediate then rapidly tautomerizes to yield the stable, aromatic 2-aminothiophene product.[6]

Mechanistic Diagram

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes

Abstract

This comprehensive guide details the synthetic protocols for constructing the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic motif in medicinal chemistry, starting from readily accessible 2-aminothiophene precursors. This document provides not just procedural steps but also the underlying chemical principles, comparative analysis of common synthetic routes, and field-proven insights for troubleshooting and optimization. It is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and specificity. Consequently, this scaffold is a cornerstone in the development of novel therapeutics.[2]

Derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Agents: Many thieno[2,3-d]pyrimidines function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as those involving VEGFR-2 and EGFR.[3][4]

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have shown significant anti-inflammatory and analgesic properties.

-

Antimicrobial and Antiviral Agents: The scaffold is also prevalent in compounds exhibiting activity against various bacterial, fungal, and viral pathogens.[5]

The synthetic accessibility of this scaffold, starting from versatile 2-aminothiophene intermediates, further enhances its appeal in drug discovery programs. This guide will focus on the most common and reliable methods for the crucial cyclization step that forms the pyrimidine ring.

Synthetic Strategy Overview: A Two-Stage Approach

The most prevalent and adaptable strategy for synthesizing thieno[2,3-d]pyrimidines is a two-stage process. This approach offers modularity, allowing for the introduction of diversity at various points in the synthetic sequence.

Stage 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction. The foundation of this synthetic route is the Gewald three-component reaction, a reliable one-pot method for preparing polysubstituted 2-aminothiophenes.[6]

Stage 2: Annulation of the Pyrimidine Ring. The synthesized 2-aminothiophene is then cyclized to form the fused thieno[2,3-d]pyrimidine system. This can be achieved through various methods, depending on the desired substitution pattern on the pyrimidine ring.

Caption: General two-stage synthetic workflow.

Stage 1 Protocol: Gewald Synthesis of 2-Aminothiophene Precursors

The Gewald reaction is a multicomponent condensation between a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[7]

Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile.[8] An intramolecular cyclization and subsequent tautomerization then yield the aromatic 2-aminothiophene. The base plays a crucial role in catalyzing both the Knoevenagel condensation and the addition of sulfur.[8]

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a common 2-aminothiophene intermediate derived from cyclohexanone.

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Ethanol

Procedure:

-

To a 50 mL round-bottom flask, add cyclohexanone (10 mmol, 1.00 g), malononitrile (10 mmol, 0.66 g), elemental sulfur (10 mmol, 0.32 g), and ethanol (10 mL).[9]

-

Cool the flask in an ice bath and slowly add triethylamine (10 mmol, 1.01 g) dropwise with stirring.

-

Remove the ice bath and continue stirring the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, a precipitate will form. Filter the reaction mixture and wash the filter cake with cold ethanol to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a light pink or off-white solid.[9]

Self-Validation: The product can be characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected ¹H NMR spectrum will show characteristic peaks for the aminothiophene protons and the cyclohexene ring protons.

Stage 2 Protocols: Cyclization to the Thieno[2,3-d]pyrimidine Core

The choice of cyclization reagent is dictated by the desired substitution at the 4-position of the thieno[2,3-d]pyrimidine ring. Here, we present three common and reliable protocols.

Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones using Formamide

This is a straightforward and widely used method for preparing the 4-oxo derivative, a key intermediate for further elaboration.

Rationale: Formamide serves as both the reagent, providing the C4-N3 fragment of the pyrimidine ring, and the solvent. At high temperatures, it decomposes to ammonia and carbon monoxide, which are the reactive species in the cyclization. This method is advantageous for its simplicity and the low cost of reagents.

Procedure:

-

Place the 2-aminothiophene-3-carboxylate ester (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) (1.0 eq) in a round-bottom flask.

-

Add an excess of formamide (typically 10-20 equivalents).

-

Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into ice water to complete the precipitation.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol B: Synthesis of 4-Aminothieno[2,3-d]pyrimidines via DMF-DMA and Dimroth Rearrangement

This two-step, one-pot procedure is highly effective for synthesizing 4-amino substituted thieno[2,3-d]pyrimidines, which are common pharmacophores.

Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a mild and efficient reagent for forming an amidine intermediate from the 2-amino group of the thiophene.[1] This intermediate is then cyclized in the presence of an amine. The reaction often proceeds via a Dimroth rearrangement, where the initial pyrimidine ring opens and re-closes to form a more stable isomer.[1] This method offers greater versatility in introducing various amino substituents at the C4 position.

Procedure:

-

Dissolve the 2-aminothiophene-3-carbonitrile (1.0 eq) in DMF-DMA (3.0 eq).

-

Heat the mixture at 80-90 °C for 2-3 hours. Monitor the formation of the N,N-dimethylmethanimidamide intermediate by TLC.

-

After cooling, add the desired primary amine (e.g., aniline or a substituted aniline) (1.2 eq) to the reaction mixture.

-

Heat the reaction under reflux, often with microwave irradiation for enhanced reaction rates, for 30-60 minutes.[9]

-

After completion, cool the mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-aminothieno[2,3-d]pyrimidine derivative.

Protocol C: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines and Subsequent Nucleophilic Substitution

The 4-chloro derivative is a highly versatile intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles (amines, alcohols, thiols), allowing for extensive late-stage diversification.

Rationale: This protocol first involves the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one (as in Protocol A). The hydroxyl group is then converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ is a powerful reagent for this transformation but requires careful handling due to its hazardous nature.

Procedure:

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Follow Protocol A)

Step 2: Chlorination

-

Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (10-15 eq).[4]

-

Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC.[4]

-

Caution: This step should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.

-

Filter the solid, wash it extensively with water, and dry it under vacuum to yield the 4-chlorothieno[2,3-d]pyrimidine.[4]

Step 3: Nucleophilic Substitution

-

Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and the desired amine nucleophile (1.1 eq) in a suitable solvent such as isopropanol or DMF.

-

Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.

-

Heat the mixture until the reaction is complete as monitored by TLC. Reaction times and temperatures will vary depending on the nucleophile's reactivity.

-

After cooling, perform a standard aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Comparative Analysis and Optimization

| Method | Reagents | Key Intermediate | Final Product | Advantages | Disadvantages |

| Protocol A | Formamide | 2-Aminothiophene-3-carboxylate | Thieno[2,3-d]pyrimidin-4(3H)-one | Simple, inexpensive, one-step cyclization. | High temperatures required, limited to 4-oxo derivatives. |

| Protocol B | DMF-DMA, Amine | 2-Aminothiophene-3-carbonitrile | 4-Aminothieno[2,3-d]pyrimidine | Mild conditions, high versatility for C4-amino substituents. | DMF-DMA is moisture sensitive and more expensive than formamide. |

| Protocol C | POCl₃, Nucleophile | Thieno[2,3-d]pyrimidin-4(3H)-one | 4-Substituted-thieno[2,3-d]pyrimidine | Highly versatile for late-stage diversification with various nucleophiles. | Requires an additional chlorination step; POCl₃ is highly hazardous. |

Troubleshooting and Optimization:

-

Low Yields in Gewald Reaction: Ensure the base is added slowly at a low temperature to control the initial exothermic reaction. The quality of the elemental sulfur can also affect the yield.

-

Incomplete Cyclization: In protocols requiring high temperatures, ensure the reaction is heated for a sufficient duration. Microwave irradiation can often improve yields and reduce reaction times.[10]

-

Purification Challenges: Thieno[2,3-d]pyrimidines can sometimes be difficult to purify due to their polarity. If column chromatography is challenging, consider recrystallization from different solvent systems or trituration. In some cases, converting the product to a salt and then liberating the free base can aid in purification.

-

Side Reactions with POCl₃: Overheating during the chlorination step can lead to decomposition and the formation of tarry byproducts. Careful temperature control is crucial. The quench must be performed slowly and at a low temperature to avoid uncontrolled exotherms.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas.[11] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles/face shield. Ensure a supply of a suitable quenching agent (e.g., dry sand or sodium bicarbonate) is nearby. Store in a cool, dry place away from water and incompatible materials.

-

Formamide: Formamide is a teratogen and can be harmful if inhaled or absorbed through the skin.[12] It should be handled in a fume hood with appropriate PPE. Avoid heating in a closed system.

-

General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. Consult the Safety Data Sheets (SDS) for all reagents used.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes is a robust and versatile strategy for accessing a class of compounds with immense therapeutic potential. By understanding the underlying mechanisms and carefully selecting the appropriate cyclization protocol, researchers can efficiently generate diverse libraries of these important heterocyclic compounds. The choice between using formamide, DMF-DMA, or the POCl₃ route depends on the desired final product, available resources, and the scale of the synthesis. Adherence to strict safety protocols is paramount, especially when working with hazardous reagents like phosphorus oxychloride.

References

Sources

- 1. scielo.br [scielo.br]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. agilent.com [agilent.com]

Application Notes and Protocols: Ethyl 2-amino-5-propylthiophene-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its utility stems from its versatile chemical handles—the amino and carboxylate groups—which allow for a diverse range of structural modifications. This adaptability has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Ethyl 2-amino-5-propylthiophene-3-carboxylate, the subject of this guide, is a valuable starting material within this class, offering a lipophilic propyl group at the 5-position that can be exploited for probing hydrophobic pockets in biological targets.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of Ethyl 2-amino-5-propylthiophene-3-carboxylate in drug discovery, complete with detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for the interpretation of analytical data of its derivatives.

| Property | Value |

| CAS Number | 76575-31-0[2] |

| Molecular Formula | C10H15NO2S[2] |

| Molecular Weight | 213.3 g/mol [2] |

| Appearance | White to light yellow powder or crystals |

| Solubility | Soluble in most organic solvents such as ethanol, methanol, DMSO, and DMF. Sparingly soluble in water. |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a triplet and a quartet), the propyl group (a triplet, a sextet, and a triplet), a singlet for the thiophene proton, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl and propyl groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate: The Gewald Reaction

The most common and efficient method for the synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone (in this case, 2-pentanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3]

Reaction Mechanism

The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone and the active methylene compound. This is followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Caption: The Gewald reaction pathway for the synthesis of the title compound.

Protocol: Gewald Synthesis (Adaptable for Ethyl 2-amino-5-propylthiophene-3-carboxylate)

This protocol is a general procedure that can be adapted for the specific synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate.[3]

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine or triethylamine)

-

Ethanol or Methanol

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (or methanol) as the solvent.

-

Add equimolar amounts of 2-pentanone, ethyl cyanoacetate, and elemental sulfur to the solvent.

-

With stirring, slowly add a catalytic amount of morpholine (approximately 0.1 to 0.2 equivalents) to the reaction mixture.

-

Heat the mixture to a gentle reflux (typically 40-60 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with expected values.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents

Ethyl 2-amino-5-propylthiophene-3-carboxylate serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The primary amino group is a key functional handle for derivatization, often through condensation reactions with various electrophiles to construct more complex molecular architectures.

Synthesis of Thieno[2,3-d]pyrimidines: Potent Kinase Inhibitors

One of the most prominent applications of 2-aminothiophene-3-carboxylates is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore found in numerous kinase inhibitors. For example, derivatives of thieno[2,3-d]pyrimidines have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[4]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This is a representative protocol for the cyclization of Ethyl 2-amino-5-propylthiophene-3-carboxylate to form a thieno[2,3-d]pyrimidine core.

Materials:

-

Ethyl 2-amino-5-propylthiophene-3-carboxylate

-

Formamide

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

-

Standard laboratory glassware and heating mantle

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-amino-5-propylthiophene-3-carboxylate in an excess of formamide.

-

Heat the reaction mixture to reflux (around 180-200 °C) for several hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Development of Antimicrobial Agents

The 2-aminothiophene scaffold is a common feature in compounds with antimicrobial activity. Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[5] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Exploration as Anticancer Agents: Tubulin Polymerization Inhibitors

Recent research has highlighted the potential of 2-aminothiophene derivatives as anticancer agents that target the microtubule network.[6] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain 2-aminothiophene derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by successful chemotherapy drugs like paclitaxel and the vinca alkaloids.[7][8]

Caption: A typical workflow for the development of drug candidates from the title compound.

Conclusion and Future Perspectives

Ethyl 2-amino-5-propylthiophene-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of the 2-aminothiophene scaffold in developing kinase inhibitors, antimicrobial agents, and anticancer drugs that target tubulin polymerization underscores the importance of this starting material. Future research will likely focus on exploring novel derivatizations of the 5-propylthiophene core to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the discovery of new and effective therapeutic agents.

References

-

Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

-

Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

-

Ethyl 2-amino-5-propylthiophene-3-carboxylate. (n.d.). Amerigo Scientific. Retrieved January 27, 2026, from [Link]

-

Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

-

Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. Retrieved January 27, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-amino-5-propylthiophene-3-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbccollege.in [cbccollege.in]

- 6. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiophene Scaffold: A Privileged Core for Modern Drug Discovery

Introduction: The "Privileged" Status of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutically active agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 2-aminothiophene (2-AT) core is a quintessential example of such a scaffold.[1] This five-membered sulfur-containing heterocycle is not merely a synthetic curiosity; it is a cornerstone in the design of novel therapeutics, demonstrating remarkable versatility across oncology, neurodegenerative disorders, infectious diseases, and beyond.[2] Its utility stems from its unique electronic properties, its capacity for diverse functionalization at multiple positions, and its role as a bioisosteric replacement for phenyl groups, often enhancing pharmacokinetic properties.[2] This guide provides an in-depth exploration of the applications of 2-aminothiophenes in drug discovery, detailing the synthetic rationale, key therapeutic areas, and practical protocols for researchers in the field.

The Synthetic Cornerstone: The Gewald Reaction

The widespread availability and exploration of 2-aminothiophene derivatives are largely attributable to the robustness and simplicity of the Gewald reaction, a one-pot, multi-component synthesis first reported in 1961.[3] This reaction has become the universal and indispensable method for assembling the polysubstituted 2-aminothiophene core.

Causality of the Mechanism

Understanding the Gewald reaction mechanism is crucial for optimizing yields and planning the synthesis of diverse derivatives. The reaction proceeds through a cascade of well-defined steps, each with a clear chemical driving force.[4]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an α-activated acetonitrile (e.g., ethyl cyanoacetate, malononitrile).[3] The base abstracts an acidic α-proton from the nitrile, creating a carbanion that attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5]

-

Michael Addition of Sulfur: Elemental sulfur (typically in its S8 crown form) is then attacked by the nucleophilic carbanion formed from the Knoevenagel intermediate. This step adds the sulfur atom to the scaffold.[4]

-

Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.[3] A final tautomerization step yields the aromatic 2-aminothiophene ring.[3]

The elegance of the Gewald reaction lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.

Caption: Workflow of the Gewald multicomponent reaction.

Therapeutic Applications of 2-Aminothiophenes

The 2-AT scaffold is a chameleon in drug design, adapting its biological activity based on the substituents adorning its core. This has led to its successful application in numerous disease areas.

Anticancer Agents

2-Aminothiophenes have emerged as a significant class of anticancer agents, acting through diverse mechanisms of action.[6] Their derivatives have demonstrated potent activity against a range of human cancer cell lines, often with selectivity for tumor cells over non-tumorigenic cells.[7]

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer.[8] The 2-aminothiophene framework serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.[9] By functionalizing the core, medicinal chemists can achieve high affinity and selectivity for the ATP-binding pocket of specific kinases (e.g., Src family kinases, p38/MK2), thereby blocking downstream signaling pathways that drive tumor growth and proliferation.[10][11]

-

Antiproliferative and Cytostatic Effects: Many 2-AT derivatives exhibit potent antiproliferative activity by arresting the cell cycle.[7] For instance, certain compounds have been shown to cause an accumulation of cancer cells in the G1 or G2/M phase, preventing them from proceeding through division.[7] This cytostatic effect can be a powerful therapeutic strategy.

-

Induction of Apoptosis: Beyond halting proliferation, some derivatives can actively induce programmed cell death (apoptosis) in cancer cells, a highly desirable trait for an anticancer drug.[7]

Caption: Mechanism of 2-AT derivatives as kinase inhibitors.

| Compound Class | Mechanism of Action | Target Cancer Type (Example) | Reference |

| Thieno[2,3-d]pyrimidines | Kinase Inhibition (e.g., EGFR, Src) | Various solid tumors | [8] |

| Substituted 2-amino-3-carboxamides | Cell Cycle Arrest (G1/G2-M phase) | Pancreatic, Cervical Cancer | [7] |

| 2-Ureido-thiophenes | Induction of Apoptosis | Prostate, Kidney Carcinoma | [2] |

Neurodegenerative Disorders

The ability of small molecules to cross the blood-brain barrier is a critical challenge in treating central nervous system disorders. The lipophilic nature of the thiophene ring often facilitates this penetration, making 2-AT derivatives promising candidates for neurodegenerative diseases like Alzheimer's.[6] Their mechanism is often multi-targeted, addressing the complex pathology of these conditions.

-

Inhibition of Protein Aggregation: Alzheimer's disease is characterized by the aggregation of amyloid-β (Aβ) peptides into plaques and tau protein into neurofibrillary tangles.[12] Specific 2-aminothiophene-based ligands have been designed to bind to these aggregates, potentially inhibiting their formation or facilitating their clearance.[13]

-

Cholinesterase Inhibition: A key feature of Alzheimer's is the decline in the neurotransmitter acetylcholine.[14] 2-AT derivatives can be designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby boosting neurotransmission.[14]

-

Antioxidant and Anti-inflammatory Effects: Chronic neuroinflammation and oxidative stress are major contributors to neuronal damage. The 2-AT scaffold can be modified to incorporate moieties with antioxidant and anti-inflammatory properties, offering neuroprotection.[6]

Caption: Multi-target approach of 2-ATs in Alzheimer's Disease.

Infectious Diseases

The need for new anti-infective agents is critical due to widespread drug resistance. 2-Aminothiophenes have shown significant promise in this area.

-

Antileishmanial Activity: Leishmaniasis is a neglected tropical disease with limited treatment options.[15] Several 2-aminothiophene derivatives, such as SB-83, have demonstrated potent activity against Leishmania parasites, both in vitro and in vivo, with IC50 values in the low micromolar range.[15] Structure-activity relationship (SAR) studies have shown that modifications at the C-3, C-4, and C-5 positions, as well as the group attached to the 2-amino position, are crucial for modulating activity.[15]

-

Antimicrobial and Antifungal Activity: The 2-AT core is present in compounds with broad-spectrum activity against various Gram-positive and Gram-negative bacteria and pathogenic fungi.[16]

Application Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 2-aminothiophene derivatives. Researchers should adapt these based on the specific properties of their compounds and cell lines.

Protocol 1: General Synthesis of a 2-Aminothiophene via Gewald Reaction

This protocol describes a general, one-pot procedure for synthesizing a 4,5-cycloalkyl-fused 2-aminothiophene-3-carbonitrile.

Materials:

-

Cyclic ketone (e.g., cyclohexanone) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Morpholine (or another suitable base like triethylamine) (1.1 eq)

-

Ethanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Ice bath

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the cyclic ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.0 eq), and ethanol.

-

Base Addition: Place the flask in an ice bath and slowly add morpholine (1.1 eq) dropwise while stirring. The initial reaction can be exothermic.

-

Reaction: After the base addition is complete, remove the flask from the ice bath and heat the mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[17]

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. . If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).

Protocol 2: In Vitro Antiproliferative Evaluation (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a standard method for assessing cell viability and cytotoxicity.[18]

Materials:

-

Human cancer cell line (e.g., HeLa, PANC-1) and a non-tumor control line (e.g., 3T3 fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

2-Aminothiophene test compounds (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

-

Solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl)[19]

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the 96-well plates with cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[7][18]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol is for assessing the activity of compounds against the motile, extracellular (promastigote) stage of the Leishmania parasite.[22]

Materials:

-

Leishmania species (e.g., L. amazonensis) promastigotes in logarithmic growth phase.

-

Culture medium (e.g., M199 or RPMI-1640 supplemented with FBS).[23]

-

96-well microplates.

-

Test compounds dissolved in DMSO.

-

Reference drug (e.g., Amphotericin B or Miltefosine).

-

Resazurin solution (AlamarBlue).[24]

-

Microplate fluorometer/spectrophotometer.

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in appropriate medium at 25-28°C until they reach the mid-logarithmic phase of growth.[23]

-

Assay Setup: Adjust the parasite concentration to 1-2 x 10⁶ promastigotes/mL in fresh medium. Dispense 100 µL of this suspension into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds and reference drug to the wells in triplicate. Include vehicle controls (DMSO) and untreated parasite controls.

-

Incubation: Incubate the plates at 25-28°C for 72 hours.

-

Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for another 4-24 hours. Viable parasites will reduce the blue resazurin to the fluorescent pink resorufin.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Perspectives

The 2-aminothiophene scaffold has unequivocally proven its value in drug discovery, serving as a versatile and potent core for developing therapeutics against a wide array of diseases.[1] Its synthetic accessibility via the Gewald reaction allows for the rapid generation of large chemical libraries, facilitating extensive structure-activity relationship studies. Future research will likely focus on refining the selectivity of 2-AT derivatives, particularly for kinase inhibitors, to minimize off-target effects. Furthermore, the application of this scaffold in developing novel probes for disease diagnosis and multi-target ligands for complex diseases like Alzheimer's represents an exciting and promising frontier for medicinal chemistry.

References

-

Bozorov, K., Nie, L.F., Zhao, J., & Aisa, H.A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

-

de Farias, K.A.D., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 488. [Link]

-

Georgopoulou, A., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(22), e3821. [Link]

-

Paon, D., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. ACS Chemical Neuroscience, 2(10), 596-600. [Link]

-

Montalvo-Hervás, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14794-14836. [Link]

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(6), 1546-1579. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

de Almeida, M.E.S., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens, 13(10), 856. [Link]

-

Lombardo, L.J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Aguiar, A.C.V.O., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 403-414. [Link]

-

Le, T.M., & Tantillo, D.J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9878-9889. [Link]

-

da Silva, S.A.G., et al. (2021). In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis. Parasite, 28, 34. [Link]

-

Khademvatan, S., et al. (2015). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 10(4), 585-592. [Link]

-

Mourey, R.J., et al. (2010). A Benzothiophene Inhibitor of MAPK-Activated Protein Kinase 2 (MK2) Inhibits TNFα Production and has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. Journal of Medicinal Chemistry, 53(8), 3277-3290. [Link]

-

Puterova, Z., et al. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. NOVA BIOTECHNOLOGICA, 10(1), 5-16. [Link]

-

Klingstedt, T., et al. (2013). Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer's disease. Organic & Biomolecular Chemistry, 11(48), 8247-8250. [Link]

-

Krutosikova, A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Dave, R., & Saini, A. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 460-464. [Link]

-

Joshi, G. (2019). What is most reliable method for testing the antileishmanial activity induced by small molecule inhibitors in vitro using promastigotes culture?. ResearchGate. [Link]

-

Åslund, A., et al. (2013). Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer's disease. Organic & Biomolecular Chemistry, 11(48), 8247-8250. [Link]

-

Scotti, L., et al. (2012). Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities. Current Computer-Aided Drug Design, 8(1), 58-73. [Link]

-

Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

-

Thermo Fisher Scientific. (2025). CyQUANT™ MTT Cell Viability Assay. Protocols.io. [Link]

-

Ples, L., et al. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(11), 5988. [Link]

-

Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. labiotech.eu [labiotech.eu]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Assay protocol v1 [protocols.io]

- 20. texaschildrens.org [texaschildrens.org]

- 21. atcc.org [atcc.org]

- 22. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Aminothiophene Scaffolds

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Kinase Inhibitor Design

The relentless pursuit of targeted therapies in modern drug discovery has identified protein kinases as a pivotal class of targets, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of contemporary pharmaceutical research.[1][2] Within the diverse chemical space of kinase inhibitors, the 2-aminothiophene scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for a variety of different biological targets.[3] This five-membered heterocyclic motif serves as a versatile building block, offering a unique combination of electronic properties and steric features that facilitate its interaction with the ATP-binding site of various kinases.[3][4] Its inherent synthetic tractability, largely owing to the robust and versatile Gewald reaction, further enhances its appeal to medicinal chemists.[4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the development of kinase inhibitors based on the 2-aminothiophene scaffold. We will delve into the causality behind experimental choices, from the initial synthesis to comprehensive biological evaluation, ensuring that each protocol is presented as a self-validating system.

Part 1: Synthesis of 2-Aminothiophene Scaffolds - The Gewald Reaction